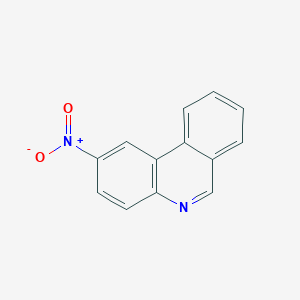

2-Nitrophenanthridine

Description

Contextualizing Phenanthridine (B189435) Derivatives in Academic Research

Phenanthridine, a nitrogen-containing heterocyclic aromatic compound, forms the structural backbone of numerous naturally occurring alkaloids and synthetic molecules with significant biological properties. nih.gov For decades, researchers have been drawn to the phenanthridine scaffold due to its prevalence in compounds exhibiting a wide array of activities, including antibacterial, antifungal, and antitumor properties. researchgate.netcore.ac.uk The search for novel therapeutic agents has spurred extensive investigation into the synthesis and functionalization of phenanthridine derivatives. dtic.mildoi.org

The versatility of the phenanthridine core allows for the introduction of various substituents at different positions, leading to a vast library of compounds with tailored electronic and steric properties. This adaptability has made phenanthridine derivatives a subject of intense study in medicinal chemistry. dtic.mildoi.org Great strides have been made in developing synthetic methodologies to access these complex molecules, including transition metal-catalyzed cross-coupling reactions, radical cyclizations, and photochemical methods. researchgate.netuio.no These synthetic advancements have further fueled the exploration of phenanthridine derivatives in academic and industrial research.

The Significance of Nitro-Substituted Phenanthridines in Chemical Sciences

The introduction of a nitro (NO₂) group onto the phenanthridine framework has proven to be a particularly fruitful area of investigation. The nitro group is a powerful electron-withdrawing group that can significantly influence the chemical reactivity and biological activity of the parent molecule. nih.gov In the context of phenanthridine, nitration can lead to a mixture of isomers, including 1-, 2-, 3-, 4-, 8-, and 10-nitrophenanthridines, each with potentially unique properties. researchgate.net

Nitro-substituted phenanthridines are valuable intermediates in organic synthesis. The nitro group can be readily reduced to an amino group, providing a gateway to a host of further chemical modifications and the synthesis of novel derivatives. researchgate.net This chemical tractability makes nitrophenanthridines, including 2-Nitrophenanthridine, key building blocks in the development of new compounds with potential therapeutic applications. Research has shown that the presence and position of the nitro group can be a critical determinant of a compound's biological function. nih.gov While direct and extensive research on the parent this compound is not widely published, the synthesis and study of its derivatives underscore its importance as a foundational structure in the ongoing quest for novel bioactive molecules.

Research on this compound Derivatives

While literature focusing solely on this compound is limited, several studies have successfully synthesized and characterized its derivatives, highlighting the significance of this structural motif.

| Derivative Name | Molecular Formula | Synthesis Method | Key Findings | Reference |

| 4-chloro-7-methyl-2-nitrophenanthridine | C₁₄H₉ClN₂O₂ | Microwave-mediated two-step synthesis | Successful synthesis and characterization via ¹H and ¹³C NMR. | tandfonline.com |

| 8-(allyloxy)-4-chloro-2-nitrophenanthridine | C₁₆H₁₀ClN₂O₃ | Multi-step synthesis | Characterized by ¹H and ¹³C NMR spectroscopy. | uio.no |

| 6-(Difluoro(phenyl)methyl)-2-nitrophenanthridine | C₂₀H₁₂F₂N₂O₂ | Transition-metal-free radical fluoroalkylation | Synthesized and characterized, with melting point recorded at 198-200 °C. | rsc.org |

| 10-Methyl-2-nitrophenanthridine-6-carbaldehyde | C₁₅H₁₀N₂O₃ | Not specified | Listed in PubChem database with computed properties. | nih.gov |

Structure

3D Structure

Properties

CAS No. |

137531-20-5 |

|---|---|

Molecular Formula |

C13H8N2O2 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

2-nitrophenanthridine |

InChI |

InChI=1S/C13H8N2O2/c16-15(17)10-5-6-13-12(7-10)11-4-2-1-3-9(11)8-14-13/h1-8H |

InChI Key |

VNGBWZWREQUEMN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC3=C2C=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Studies of 2 Nitrophenanthridine

Electrophilic and Nucleophilic Substitution Reactions on the Phenanthridine (B189435) Core

The reactivity of the phenanthridine nucleus towards substitution reactions is complex and heavily influenced by the presence and position of substituents. The nitrogen atom in the heterocyclic ring acts as a deactivating group towards electrophilic attack, making the ring system less reactive than its carbocyclic analog, phenanthrene. Conversely, this electron deficiency, which is significantly amplified by the presence of a nitro group, activates the ring for nucleophilic substitution.

Electrophilic Substitution: Direct electrophilic substitution on the unsubstituted phenanthridine ring is known to be challenging and often requires vigorous conditions. For instance, the nitration of phenanthridine with mixed acids yields a complex mixture of products, including 1-, 2-, 3-, 4-, 8-, and 10-nitrophenanthridines. rsc.orgresearchgate.net The formation of 2-nitrophenanthridine in this mixture indicates that the C-2 position is susceptible to electrophilic attack. rsc.org Similarly, bromination of phenanthridine can also yield the 2-bromo derivative. researchgate.net

However, for this compound, the existing nitro group strongly deactivates the entire aromatic system towards further electrophilic attack. uomustansiriyah.edu.iqlibretexts.org This deactivation is a consequence of the inductive and resonance effects of the nitro group, which withdraw electron density from the ring. Therefore, introducing a second electrophile onto the this compound core is exceptionally difficult and would necessitate harsh reaction conditions, likely leading to low yields and multiple side products.

Nucleophilic Substitution: The phenanthridine ring system is inherently electron-poor, predisposing it to nucleophilic attack. The addition of a powerful electron-withdrawing group like the nitro group at the C-2 position further enhances this electrophilicity, making the molecule a prime candidate for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnptel.ac.in In a potential SNAr reaction, a nucleophile would attack an electron-deficient carbon atom bearing a suitable leaving group (such as a halide). The negative charge in the resulting intermediate, known as a Meisenheimer complex, would be stabilized through delocalization onto the nitro group, particularly if the leaving group is positioned ortho or para to it. masterorganicchemistry.comlibretexts.orglibretexts.org While this compound itself lacks a leaving group for a typical SNAr reaction, its activated nature is a key feature that can be exploited if other derivatives, such as a halo-nitrophenanthridine, are used as substrates.

Reduction Reactions of the Nitro Group and Subsequent Transformations

The nitro group is a versatile functional handle, primarily because of its susceptibility to reduction, which opens up a vast landscape of subsequent chemical modifications.

The conversion of the nitro group in this compound to a primary amine (2-aminophenanthridine) is a critical transformation. This reduction can be accomplished using various established methods for aromatic nitro compounds, although studies on nitrophenanthridines have noted that these reductions can sometimes be challenging, occasionally leading to mixtures due to the partial reduction of the heterocyclic core. rsc.org Common and effective methods include catalytic hydrogenation and metal-based reductions. rsc.orgchemmethod.com

Specific attempts to reduce nitrophenanthridines have been documented, employing reagents such as hydrogen gas with a palladium-charcoal catalyst or iron powder in an aqueous alcoholic solution. rsc.org General methods that are widely applicable for this transformation are summarized in the table below.

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Methanol (B129727) or Ethanol solvent, room temperature and pressure | A common and often clean method, though over-reduction of the heterocycle is possible. rsc.org |

| Iron (Fe) / Hydrochloric Acid (HCl) | Ethanol/water solvent, reflux | A classic, cost-effective method; purification of the product can sometimes be difficult. rsc.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, Ethanol | A mild and effective reagent for reducing nitroarenes in the presence of other reducible groups. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems | Useful for selective reductions, particularly in molecules with multiple nitro groups. |

| Sodium Borohydride (NaBH₄) / NiCl₂·6H₂O | Aqueous CH₃CN, room temperature | A rapid and efficient system for reducing a variety of nitroarenes to their corresponding amines. |

The resulting 2-aminophenanthridine is a valuable intermediate. The primary amino group can undergo a wide array of subsequent transformations. A key reaction is diazotization, achieved by treating the amine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. doi.org The resulting diazonium salt is a highly versatile intermediate that can be converted into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through Sandmeyer or related reactions. doi.org This pathway provides a strategic route to a broad scope of C-2 substituted phenanthridine derivatives that are not accessible through direct substitution methods.

Derivatization at Heteroatoms and Ring Positions

Further functionalization of the this compound scaffold can be achieved either by modifying the nitro group itself (as discussed above) or by targeting the nitrogen heteroatom of the phenanthridine ring and various carbon positions.

Nitrogen-substituted derivatives of 2-aminophenanthridine can be prepared through standard amine chemistry. The primary amino group at the C-2 position is nucleophilic and can readily react with various electrophiles. nih.gov

N-Alkylation: The introduction of alkyl groups onto the amino nitrogen can be achieved by reaction with alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. Depending on the reaction conditions and stoichiometry, mono- and di-alkylated products can be formed. Modern methods, such as amide activation strategies, also provide novel routes for N-alkylation. rsc.org

N-Acylation: The reaction of 2-aminophenanthridine with acylating agents like acid chlorides or anhydrides yields the corresponding amides. researchgate.net This reaction is generally robust and high-yielding. The resulting amide functionality alters the electronic properties of the substituent and can serve as a protecting group or as a precursor for further reactions.

These derivatization reactions are crucial for modifying the molecule's properties, such as its polarity and biological activity. jfda-online.comsigmaaldrich.com

Introducing new carbon-based substituents onto the phenanthridine ring, especially at a specific position like C-2, often requires a multi-step synthetic strategy. Direct C-H activation or functionalization can be challenging to control regioselectively on a complex heterocycle. A more reliable and versatile approach involves the conversion of the 2-amino group into a more synthetically tractable functional group, such as a halogen.

As mentioned previously, 2-aminophenanthridine can be converted to a 2-halophenanthridine (e.g., 2-bromo- or 2-iodophenanthridine) via a Sandmeyer reaction. This halogenated derivative then becomes an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. mdpi.com

| Reaction Name | Coupling Partner | Reagent/Catalyst | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (R-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl, Aryl-Alkyl |

| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Aryl-Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkynyl |

| Stille Coupling | Organostannane Reagent (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-Aryl, Aryl-Vinyl |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | Pd Catalyst, Ligand, Base | Aryl-Nitrogen |

This two-step sequence (reduction-diazotization/halogenation followed by cross-coupling) provides a robust and modular platform for the synthesis of a wide array of C-2 substituted phenanthridines with diverse functionalities, which would be otherwise difficult to access.

Advanced Spectroscopic Characterization in Research of 2 Nitrophenanthridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For complex aromatic systems like phenanthridines, multi-dimensional NMR experiments are often employed for complete signal assignment.

Due to the scarcity of publicly available experimental data for the specific parent compound 2-nitrophenanthridine, the following sections utilize data from a closely related derivative, 4-chloro-8-methoxy-2-nitrophenanthridine , as reported in academic research. This derivative provides valuable insight into the expected spectral features of the this compound core.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of each proton is highly sensitive to the surrounding electron density, which is influenced by the aromatic ring currents and the electronic effects of substituents like the nitro group. In the ¹H NMR spectrum of 4-chloro-8-methoxy-2-nitrophenanthridine, the aromatic protons exhibit distinct signals in the downfield region, characteristic of polycyclic aromatic hydrocarbons. The electron-withdrawing nature of the nitro group at the C-2 position is expected to deshield adjacent protons, shifting their resonances to a lower field.

Detailed findings for the derivative, 4-chloro-8-methoxy-2-nitrophenanthridine, show specific proton signals that can be assigned to the phenanthridine (B189435) backbone.

Interactive Data Table: ¹H NMR Chemical Shifts (δ) for 4-chloro-8-methoxy-2-nitrophenanthridine Data recorded in DMSO-d₆ at 600 MHz.

| Proton | Chemical Shift (ppm) |

| H-1 | 9.39 |

| H-3 | 8.39 |

| H-5 | 9.53 |

| H-7 | 7.56 |

| H-9 | 8.16 |

| H-10 | 8.91 |

| OCH₃ | 4.14 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. nih.gov While less sensitive than ¹H NMR, it offers a wider spectral dispersion, often allowing for the resolution of every unique carbon atom. nih.govnih.gov In ¹³C NMR spectra of aromatic compounds, sp²-hybridized carbons resonate in a broad downfield range (typically 110-160 ppm). researchgate.net The carbon atom directly attached to the nitro group (C-2) is expected to be significantly deshielded.

For the derivative 4-chloro-8-methoxy-2-nitrophenanthridine, the ¹³C NMR spectrum provides a clear map of the carbon skeleton.

Interactive Data Table: ¹³C NMR Chemical Shifts (δ) for 4-chloro-8-methoxy-2-nitrophenanthridine Data recorded in DMSO-d₆ at 150 MHz.

| Carbon | Chemical Shift (ppm) |

| C-1 | 123.4 |

| C-2 | 148.6 |

| C-3 | 119.5 |

| C-4 | 143.9 |

| C-4a | 125.1 |

| C-4b | 133.0 |

| C-5 | 155.6 |

| C-6a | 122.9 |

| C-7 | 106.7 |

| C-8 | 160.7 |

| C-9 | 125.3 |

| C-10 | 129.8 |

| C-10a | 121.2 |

| C-10b | 134.1 |

| OCH₃ | 56.7 |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) for Fluoroalkylated Derivatives

Fluorine-19 (¹⁹F) is a highly sensitive nucleus (100% natural abundance, spin I=1/2) for NMR analysis. biophysics.orgwikipedia.org ¹⁹F NMR is a powerful tool for studying fluorinated molecules due to its wide chemical shift range and the sensitivity of ¹⁹F chemical shifts to the local electronic environment. biophysics.orgaiinmr.com This technique is particularly valuable for characterizing fluoroalkylated derivatives of phenanthridine, which are synthesized to modulate properties like metabolic stability and bioavailability. sigmaaldrich.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These techniques are exceptionally useful for identifying functional groups, which have characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. aiinmr.com It is an excellent tool for identifying specific functional groups. For this compound, the most characteristic IR bands are associated with the nitro (NO₂) group and the aromatic C-H and C=C bonds of the phenanthridine core.

While the experimental spectrum for this compound is not available, data from analogous compounds like 2-nitrophenanthrene (B96471) and various nitroquinolines can be used to predict the key vibrational bands. nih.govnih.gov The nitro group gives rise to two particularly strong and characteristic stretching vibrations:

Asymmetric NO₂ stretch: Typically observed in the 1500–1560 cm⁻¹ region.

Symmetric NO₂ stretch: Typically observed in the 1330–1370 cm⁻¹ region.

Other important vibrations include the aromatic C-H stretching bands above 3000 cm⁻¹ and the C=C ring stretching vibrations within the 1400–1600 cm⁻¹ range.

Interactive Data Table: Predicted Characteristic FT-IR Bands for this compound Based on data from analogous nitro-aromatic compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak |

| Asymmetric NO₂ stretch | 1500 - 1560 | Strong |

| Aromatic C=C stretch | 1400 - 1600 | Medium-Strong |

| Symmetric NO₂ stretch | 1330 - 1370 | Strong |

| C-N stretch | 840 - 870 | Medium |

Raman Spectroscopy, Including Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. plus.ac.at A vibrational mode is Raman-active if it involves a change in the molecule's polarizability. plus.ac.at For centrosymmetric or highly symmetric molecules, Raman and IR spectroscopy provide complementary information due to selection rules. For less symmetric molecules like this compound, many vibrations are active in both.

The Raman spectrum of this compound would also be dominated by signals from the nitro group and the aromatic ring system. nih.gov The symmetric NO₂ stretch is often a particularly strong and easily identifiable band in the Raman spectrum. researchgate.net The ring-breathing modes of the phenanthridine skeleton are also typically strong and provide a characteristic fingerprint for the molecule. nist.gov

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal (by factors of 10⁶ or more) for molecules adsorbed onto or very near to a nanostructured metal surface (typically silver or gold). nih.gov This enhancement allows for the detection of very low concentrations of an analyte. SERS studies on nitroaromatic compounds have shown that the nitro group vibrations are significantly enhanced, making it a powerful tool for trace detection. nih.gov The SERS spectrum of this compound would likely show enhanced bands corresponding to the vibrations of the nitro group and the phenanthridine ring, with the specific enhancement pattern depending on the molecule's orientation on the metal surface.

Interactive Data Table: Predicted Characteristic Raman Bands for this compound Based on data from analogous nitro-aromatic compounds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aromatic C=C stretch | 1580 - 1620 | Strong |

| Asymmetric NO₂ stretch | 1500 - 1560 | Medium |

| Symmetric NO₂ stretch | 1330 - 1370 | Very Strong |

| Ring Breathing Modes | 1000 - 1400 | Strong |

Electronic Spectroscopy for Electronic Structure and Photophysical Properties of this compound

Electronic spectroscopy is a vital tool in the investigation of the electronic structure and photophysical properties of molecules like this compound. This technique probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of electromagnetic radiation, typically in the ultraviolet (UV) and visible regions. Such studies provide critical insights into the molecular orbitals involved, the influence of substituents, and the pathways of energy dissipation after photoexcitation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The resulting spectrum reveals characteristic absorption bands that correspond to electronic transitions from the ground state to various excited states. For aromatic systems like phenanthridine, these transitions are typically π → π* transitions, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The introduction of a nitro (-NO2) group at the 2-position of the phenanthridine core is expected to significantly influence its electronic absorption spectrum.

Research on related phenanthridine derivatives provides a basis for estimating the potential UV-Vis absorption characteristics. For instance, various substituted phenanthridines have been shown to exhibit absorption maxima in the range of 300-400 nm. rsc.orgresearchgate.net The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, for such compounds is typically in the order of 10^3 to 10^4 L·mol⁻¹·cm⁻¹.

Table 1: Illustrative UV-Vis Absorption Data for a Phenanthridine Derivative in DMSO

| Compound | λmax (nm) | ε (M⁻¹cm⁻¹) |

| Substituted Phenanthridine | ~400 | ~2500 |

This table is illustrative and based on data reported for phenanthridine derivatives. rsc.orgresearchgate.net Specific experimental values for this compound may vary.

Computational and Theoretical Investigations of 2 Nitrophenanthridine

Quantitative Structure-Activity Relationships (QSAR) and Molecular Descriptor Calculations in a Theoretical Context

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. arxiv.orgthieme-connect.de These models are instrumental in drug discovery and medicinal chemistry for predicting the activity of new chemical entities and optimizing lead compounds. arxiv.org For a compound like 2-Nitrophenanthridine, a theoretical QSAR study would involve the calculation of various molecular descriptors that numerically represent its structural and physicochemical properties.

Types of Molecular Descriptors:

1D Descriptors: These are the simplest descriptors and include counts of atoms and bonds, molecular weight, and logP (a measure of lipophilicity). neovarsity.org

2D Descriptors: These are derived from the 2D representation (graph) of the molecule and describe its topology. Examples include connectivity indices (like the Randić index), and counts of specific structural fragments. researchgate.netresearchgate.net

3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and describe its shape and electronic properties. Examples include van der Waals surface area, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). neovarsity.orgucsb.edu

Once a comprehensive set of descriptors is calculated for a series of phenanthridine (B189435) analogues, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common techniques used to develop a linear equation that relates a selection of descriptors to the observed biological activity. analis.com.my The goal is to identify the key descriptors that significantly influence the activity. For instance, in a hypothetical QSAR model for a series of nitrophenanthridine derivatives, descriptors related to the electronic properties (influenced by the nitro group) and steric factors could be identified as being critical for their biological activity.

The predictive power of a QSAR model is rigorously assessed through internal and external validation techniques to ensure its robustness and prevent overfitting. nih.govnih.gov A validated QSAR model can then be used to predict the activity of novel, untested compounds, thereby guiding the synthesis of more potent analogues. nih.govmdpi.com

Below is an interactive table showcasing hypothetical molecular descriptors that would be calculated for this compound in a QSAR study.

| Descriptor Category | Descriptor Name | Hypothetical Value for this compound | Description |

| 1D Descriptors | Molecular Weight | 224.22 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| logP | 3.5 | A measure of the molecule's lipophilicity. | |

| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen bond (N and O atoms). | |

| 2D Descriptors | Topological Polar Surface Area (TPSA) | 58.6 Ų | The surface area of polar atoms, a predictor of drug transport properties. |

| Rotatable Bonds | 1 | Number of bonds that can rotate freely. | |

| 3D Descriptors | Dipole Moment | 4.5 D | A measure of the separation of positive and negative charges in the molecule. |

| HOMO Energy | -7.2 eV | Energy of the Highest Occupied Molecular Orbital, related to electron-donating ability. ucsb.edu | |

| LUMO Energy | -2.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. ucsb.edu |

Theoretical Studies of Electron Transfer Processes and Redox Behavior

The electronic properties of this compound, particularly the presence of the electron-withdrawing nitro group, make it a candidate for theoretical investigations into its electron transfer and redox behavior. Such studies are crucial for understanding its potential role in biological systems, as many biochemical reactions involve electron transfer. srneclab.cz Density Functional Theory (DFT) is a powerful computational method used to predict the redox potentials and study the mechanisms of electron transfer reactions for organic molecules. rsc.orgosti.gov

A theoretical study of the redox behavior of this compound would typically involve the calculation of its reduction potential. The reduction of the nitro group is a common process in nitroaromatic compounds. DFT calculations can be employed to determine the Gibbs free energy change for the reduction reaction, which is then used to calculate the redox potential. mdpi.com The calculations would model the this compound molecule and its reduced form (e.g., the radical anion) in a solvent environment, often using implicit solvation models like the Conductor-like Screening Model (COSMO). mdpi.com

The presence of the nitro group is expected to significantly lower the energy of the LUMO of the phenanthridine ring system, making the molecule more susceptible to reduction. researchgate.net Theoretical studies can quantify this effect and compare the redox potential of this compound to that of unsubstituted phenanthridine and other derivatives.

Furthermore, theoretical models can be used to investigate the mechanism of electron transfer to and from this compound. Marcus theory provides a framework for understanding the rates of outer-sphere electron transfer reactions. sharif.edu The key parameters in Marcus theory, the reorganization energy (λ) and the electronic coupling (H_ab), can be calculated using computational methods. The reorganization energy represents the energy required to change the geometry of the reactant and solvent molecules from the equilibrium geometry of the initial state to that of the final state.

A computational study could model the electron transfer between this compound and a biological molecule, for example. By calculating the reorganization energy and electronic coupling for this process, the rate of electron transfer can be estimated, providing insights into the kinetic feasibility of such a reaction. These theoretical investigations can elucidate whether this compound is likely to act as an electron acceptor or donor in a given environment and predict the energetics and kinetics of these fundamental processes.

Below is an interactive table summarizing the kind of data that would be generated from a theoretical study of the redox properties of this compound.

| Property | Computational Method | Hypothetical Value | Significance |

| Reduction Potential (E°) | DFT (e.g., B3LYP/6-31G*) with a solvent model | -0.8 V vs. SHE | Indicates the thermodynamic tendency of the molecule to accept an electron. mdpi.com |

| Ionization Potential | DFT | 8.1 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | DFT | 2.1 eV | The energy released when an electron is added to the molecule. |

| Reorganization Energy (λ) | DFT | 0.5 eV | The energy cost of structural changes during electron transfer, affecting the reaction rate. |

| HOMO-LUMO Gap | DFT | 4.7 eV | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. ucsb.edu |

Mechanistic Biological Activity Research and Chemical Probe Development with 2 Nitrophenanthridine Scaffold

Exploration of Molecular Mechanisms of Biological Interactions

The biological effects of 2-nitrophenanthridine and its derivatives are rooted in their specific molecular interactions with cellular components. These interactions are governed by the compound's planar structure, electronic properties conferred by the nitro group, and its ability to engage in various non-covalent and covalent bonding.

Intercalation Mechanisms with Nucleic Acids

Phenanthridine (B189435) derivatives are well-documented for their ability to bind to DNA, often through a process known as intercalation. nih.gov This mechanism involves the insertion of the planar phenanthridine ring system between the base pairs of the DNA double helix. nih.gov This insertion causes local structural distortions, such as the unwinding and lengthening of the DNA strand, which can interfere with cellular processes like DNA replication and transcription. nih.gov

pH-Dependent Cyclization and Biological Targeting Mechanisms

While specific research on pH-dependent cyclization of the this compound scaffold as a biological targeting mechanism is not extensively documented, the biological interactions of phenanthridine derivatives can be significantly influenced by pH. The heterocyclic nitrogen atom (N-5) on the phenanthridine ring can be reversibly protonated under weakly acidic conditions, typically around a pKa of 5.5-6.0. nih.gov This pH-induced positive charge can substantially alter the molecule's ability to interact with negatively charged biological macromolecules like DNA and RNA. nih.gov

Interactions with Biological Macromolecules (e.g., Enzymes, Proteins)

Beyond nucleic acids, the this compound scaffold can interact with other crucial biological macromolecules, including enzymes and other proteins. These interactions can lead to the modulation of protein function, such as enzyme inhibition.

A notable example is the inhibition of topoisomerases, enzymes that manage the topology of DNA. Certain novel phenanthridine derivatives have demonstrated significant cytotoxic activity against cancer cell lines by inhibiting the activity of DNA topoisomerase I and II. This inhibition disrupts DNA replication and repair processes, ultimately leading to cell death.

Furthermore, phenanthridine-based compounds have been developed as fluorescent probes to bind to specific proteins. For instance, a phenanthridine-pyrene conjugate was shown to bind to an inactive mutant of the dipeptidyl peptidase enzyme, with the binding event being an entropically driven, endothermic process. This suggests a significant role for the hydrophobic surfaces of the aromatic moieties in protein binding.

| Phenanthridine Derivative Class | Target Enzyme/Protein | Observed Biological Effect | Mode of Interaction |

|---|---|---|---|

| Substituted Phenanthridines | DNA Topoisomerase I/II | Inhibition of enzyme activity, anticancer effects | Enzyme Inhibition |

| Phenanthridine-Pyrene Conjugates | Dipeptidyl Peptidase (inactive mutant) | Binding to protein surface | Hydrophobic and non-covalent interactions |

This compound as a Chemical Probe Scaffold

The structural and chemical properties of this compound make it a valuable scaffold for the development of chemical probes. These tools are designed to study biological systems by selectively binding to and reporting on the presence or activity of specific molecules.

Design Principles for Activity- and Affinity-Based Chemical Probes

Chemical probes are typically composed of three key components: a recognition element that selectively binds the target, a reporter group (e.g., a fluorophore or biotin (B1667282) tag) for detection, and a linker connecting the two. In probes built from the this compound scaffold, the phenanthridine core often serves as the primary recognition element, leveraging its intrinsic affinity for targets like nucleic acids or specific protein binding pockets.

The design of these probes follows two main strategies:

Affinity-Based Probes: These probes are designed to bind non-covalently to their target. The this compound scaffold's ability to intercalate into DNA or fit into hydrophobic protein pockets makes it an excellent candidate for the recognition element in affinity probes.

Activity-Based Probes (ABPs): ABPs are more complex, designed to covalently bind to the active form of an enzyme. An ABP based on the this compound scaffold would incorporate a reactive group (a "warhead") that forms a covalent bond with a residue in the enzyme's active site. The design would position the this compound core to guide the warhead to its target.

The development of such probes requires careful consideration of how modifications to the scaffold affect its binding properties and the functionality of the reporter and reactive groups.

| Probe Component | Function | Example Implementation with this compound Scaffold |

|---|---|---|

| Recognition Element | Binds selectively to the biological target. | The planar, aromatic this compound core itself. |

| Reporter Group | Enables detection and visualization. | A fluorescent dye (e.g., pyrene), biotin tag, or clickable alkyne/azide group attached via a linker. |

| Reactive Group (for ABPs) | Forms a covalent bond with the target. | An electrophilic "warhead" (e.g., fluorophosphate, epoxide) positioned to react with an active site residue. |

| Linker | Connects the components without hindering function. | A flexible or rigid chemical chain of varying length and composition. |

Modularity in Chemical Probe Synthesis

The efficient creation of diverse and effective chemical probes relies on modular synthesis strategies. These approaches allow for the rapid assembly of different recognition elements, linkers, and reporter groups in various combinations, facilitating the optimization of a probe for a specific target.

Synthetic methods for phenanthridine derivatives are well-suited to this modular approach. Techniques such as the manganese-mediated annulation of 2-isocyanobiaryls with organoboronic acids enable the divergent synthesis of a wide range of phenanthridine structures from readily available starting materials. This allows for the introduction of different functional groups at various positions on the phenanthridine core, which can be used as handles for attaching linkers and reporter tags. This modularity is crucial for developing libraries of this compound-based probes to screen for desired biological activities and target specificities.

Application of this compound Derivatives as Tools for Biological Pathway Interrogation

Extensive research into the application of specific this compound derivatives as chemical probes for the interrogation of biological pathways has yielded limited publicly available data. While the broader class of phenanthridine compounds has been explored for various biological activities, detailed studies focusing specifically on the 2-nitro substituted scaffold in the context of developing tools for pathway analysis are not prevalent in the reviewed scientific literature.

The development of chemical probes is a critical area of chemical biology, enabling the detailed study of cellular processes. These molecular tools are designed to interact with specific targets, such as proteins or nucleic acids, to modulate their function and allow researchers to investigate their role in complex biological pathways. The phenanthridine core, a nitrogen-containing heterocyclic system, has served as a versatile scaffold for the development of biologically active molecules, including DNA intercalators and potential therapeutic agents.

While direct research on this compound derivatives as pathway interrogation tools is scarce, studies on other phenanthridine analogues provide a framework for how such compounds could potentially be developed and utilized. For instance, derivatives of the parent phenanthridine scaffold have been investigated for their ability to bind to DNA and modulate the activity of associated proteins, such as transcription factors. These interactions are fundamental to many cellular signaling and regulatory pathways.

The general approach to developing such chemical probes involves:

Synthesis: Chemical synthesis of a library of derivatives with modifications to the core scaffold. In the case of this compound, this would involve variations at other positions of the phenanthridine ring system.

Screening: High-throughput screening of the synthesized compounds against a specific biological target or pathway to identify "hit" molecules that exhibit a desired activity.

Optimization: Further chemical modification of the hit compounds to improve their potency, selectivity, and cell permeability, transforming them into effective chemical probes.

Although no specific data tables with detailed research findings for this compound derivatives can be presented due to the lack of available information, the table below conceptualizes how such data might be structured if research were to be conducted in this area.

Table 1: Hypothetical Data on this compound Derivatives for Biological Pathway Interrogation

| Compound ID | Target Pathway | Assay Type | Activity (IC₅₀/EC₅₀) | Notes |

| NP-001 | Transcription Factor X Pathway | Luciferase Reporter Assay | 15 µM | Initial hit from primary screen. |

| NP-002 | DNA Repair Pathway Y | Comet Assay | 5 µM | Shows evidence of DNA damage induction. |

| NP-003 | Kinase Z Signaling Cascade | In vitro Kinase Assay | 2 µM | Selective inhibition of Kinase Z. |

This table is for illustrative purposes only and does not represent actual experimental data.

Future Directions and Emerging Research Avenues for 2 Nitrophenanthridine Chemistry

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of phenanthridine (B189435) and its derivatives has been a subject of intense study, with numerous methods developed over the years. researchgate.net However, the future of 2-Nitrophenanthridine synthesis lies in the adoption of greener and more efficient methodologies that minimize waste, reduce energy consumption, and utilize environmentally benign reagents.

Modern synthetic strategies are moving away from harsh conditions and stoichiometric reagents towards catalytic and more sustainable alternatives. mpie.de Key areas of development include:

Photocatalysis: Visible-light-mediated reactions represent a powerful tool for green synthesis. nanoge.org The use of photocatalysts, such as inexpensive organic dyes like Rose Bengal, can facilitate the construction of the phenanthridine core under mild, metal-free conditions, using air as a sustainable terminal oxidant. preprints.org This approach has been successfully used for the synthesis of 6-substituted phenanthridines and could be adapted for nitro-substituted analogues. researchgate.netpreprints.org

Electrosynthesis: Electrochemical methods offer a creative and simple process for forming complex molecules. beilstein-journals.org Electrosynthesis avoids the need for chemical oxidants and reductants, often proceeding with high atom economy. The development of electrochemical C-H amination or cyclization reactions could provide a direct and efficient route to this compound, minimizing the production of toxic byproducts. beilstein-journals.org

Flow Chemistry: Continuous flow technologies can significantly improve the safety, efficiency, and scalability of chemical syntheses. nanoge.org For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved purity, and safer handling of potentially energetic nitrated intermediates.

C-H Bond Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy for building molecular complexity. preprints.org Future research will likely focus on developing catalytic systems (using transition metals like Pd, Cu, or Fe) that can selectively activate specific C-H bonds on a pre-nitrated precursor to construct the phenanthridine skeleton, thus streamlining the synthetic sequence. preprints.org

The pursuit of these sustainable methods will not only make the production of this compound more economical and environmentally friendly but also facilitate the rapid generation of analogues for further study. nanoge.orgnih.gov

Advanced Computational Modeling for Predictive Chemistry and Biology

Predicting Reactivity and Synthetic Outcomes: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and predict the feasibility of novel synthetic routes. warwick.ac.uk This allows for the in silico screening of catalysts and reaction conditions, saving time and resources in the lab. For instance, DFT calculations can help understand the regioselectivity of nitration or subsequent functionalization steps on the phenanthridine core.

Molecular Docking and Virtual Screening: To explore the biological potential of this compound and its derivatives, molecular docking simulations can predict how these molecules bind to specific biological targets like enzymes or DNA. nih.govnih.gov These methods were used to identify phenanthridine derivatives with anticancer activity and to understand their binding properties. nih.gov This predictive power enables large-scale virtual high-throughput screening (vHTS) to identify promising candidates for treating various diseases. nih.gov

Simulating Molecular Dynamics and Interactions: Understanding how a molecule behaves in a biological environment is crucial. Molecular dynamics (MD) simulations can model the conformational flexibility of this compound and its interactions with proteins or other biomolecules over time, providing insights into its mechanism of action and stability. mdpi.com This is particularly important for designing molecules that can effectively navigate the cellular environment to reach their intended target. nih.govmarquette.edu

By integrating these computational approaches, researchers can build predictive models that guide experimental efforts, leading to a more rational and efficient discovery process for new applications of this compound. nih.govnih.gov

Rational Design of Next-Generation Chemical Probes and Scaffolds

Small-molecule chemical probes are essential tools for dissecting complex biological processes. rjeid.comnih.gov The phenanthridine scaffold is biologically validated and serves as an excellent starting point for designing such probes. researchgate.net The introduction of a nitro group onto this scaffold provides unique characteristics for the development of next-generation research tools.

Fluorescent Probes for Redox Biology: Phenanthridine-based probes, like ethidium, are well-known for their fluorescent properties upon interacting with biomolecules. mdpi.com The nitro group, being an electron-withdrawing group, can modulate the electronic and photophysical properties of the phenanthridine core. This opens the possibility of designing novel fluorescent probes where the fluorescence is quenched by the nitro group but can be "turned on" upon a specific biological event, such as reduction by certain enzymes or reactive species in the cell. This strategy is central to developing probes for detecting specific cellular states, like hypoxia. anr.fr

Photocages and Photoremovable Protecting Groups: The nitroaromatic moiety is a classic component of photoremovable protecting groups (photocages). rsc.org These tools allow for the light-controlled release of biologically active molecules, enabling precise spatial and temporal control in biological experiments. rsc.org this compound could serve as a novel photocage scaffold, potentially with red-shifted absorption to allow for the use of less phototoxic, longer-wavelength light for activation. rsc.org

Scaffolds for Target-Specific Ligands: The phenanthridine core can be decorated with various functional groups to create libraries of compounds for screening against biological targets. nih.govpageplace.de The nitro group on this compound serves as a versatile chemical handle. It can be reduced to an amine, which can then be used to attach a wide array of other chemical moieties through amide coupling or other reactions. This allows for the rational design of derivatives targeting specific protein-protein interactions or enzyme active sites, as demonstrated in the discovery of phenanthridine analogues that disrupt transcription factor binding to DNA. nih.gov

The goal is to develop highly selective and potent chemical probes that can be used to validate biological targets and explore cellular functions with high precision. sgc-unc.orgchemicalprobes.org

Exploration of Novel Mechanistic Pathways in Bioorganic Chemistry

While the interaction of certain phenanthridine derivatives with DNA is well-documented, the full scope of their biological activities and the underlying molecular mechanisms are still being uncovered. nih.gov The unique electronic nature of this compound makes it a compelling subject for exploring new mechanistic pathways in bioorganic chemistry. uclouvain.beoist.jp

Bio-reductive Activation: The nitro group is susceptible to reduction by cellular reductases (e.g., nitroreductases), a process that is often enhanced in the hypoxic environment of solid tumors. This bio-reductive activation can generate highly reactive species, such as nitroso, hydroxylamino, and amino derivatives. This mechanism is a cornerstone of hypoxia-activated prodrugs. Investigating this pathway for this compound could lead to the development of novel cancer therapeutics that selectively target tumor cells.

Mechanism-Based Enzyme Inhibition: The reactive intermediates generated from the reduction of the nitro group could act as mechanism-based inhibitors, covalently modifying and inactivating specific enzymes. Research could focus on identifying which enzymes are targeted by this compound upon its activation, potentially revealing new drug targets and therapeutic strategies.

Modulation of Radical-Mediated Processes: The phenanthridine core can participate in radical reactions, and the nitro group can significantly influence this reactivity. preprints.org Studies exploring how this compound interacts with biologically relevant radicals, such as reactive oxygen species (ROS), could uncover novel antioxidant or pro-oxidant activities. anr.fr Understanding these mechanisms is crucial, as the balance of cellular redox state is critical in health and disease. nih.gov

Interference with Viral Assembly: Phenanthridine analogues have been shown to possess antiviral properties, for instance, against the Tobacco Mosaic Virus (TMV), potentially by interfering with the viral assembly process. mdpi.com Future studies could explore whether this compound or its derivatives can disrupt viral replication or assembly through novel mechanisms, such as binding to viral proteins or nucleic acids, providing new leads for antiviral drug development. mdpi.com

By combining synthetic chemistry, biochemical assays, and advanced analytical techniques, researchers can elucidate the intricate ways in which this compound interacts with biological systems, paving the way for innovative therapeutic and diagnostic applications.

Q & A

Q. What are the standard protocols for synthesizing 2-Nitrophenanthridine in a laboratory setting?

The synthesis typically involves nitration of phenanthridine using mixed acids (e.g., HNO₃/H₂SO₄) under controlled conditions. Key steps include maintaining a reaction temperature of 0–5°C to minimize byproducts, followed by reflux in a polar aprotic solvent (e.g., DCM or DMF). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the nitro-substituted product. Detailed protocols should specify stoichiometry, reaction times, and safety measures for handling corrosive reagents .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substitution patterns, while Infrared (IR) spectroscopy identifies nitro-group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and X-ray crystallography resolves structural ambiguities. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. Ensure raw spectral data is cross-referenced with literature for consistency .

Q. What are the key considerations for ensuring the reproducibility of this compound synthesis?

Document all variables: reagent purity, solvent batch, temperature gradients, and stirring rates. Use internal standards (e.g., deuterated solvents for NMR) to calibrate instruments. Publish detailed supplementary materials, including chromatograms and spectral peaks, to enable replication. Reproducibility issues often arise from unrecorded minor adjustments, such as humidity control during nitration .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when encountering suboptimal reaction conditions?

Employ Design of Experiments (DoE) to systematically test variables like acid concentration, reaction time, and temperature. For low yields, consider alternative nitrating agents (e.g., acetyl nitrate) or microwave-assisted synthesis to enhance regioselectivity. Kinetic studies using in-situ FTIR can identify intermediate bottlenecks. Post-reaction quenching with ice-water improves nitro-group stability .

Q. How should discrepancies in spectral data (e.g., unexpected NMR shifts) be addressed when confirming the structure of this compound?

Cross-validate with computational methods: Density Functional Theory (DFT) simulations predict NMR chemical shifts and IR bands. If experimental and theoretical data conflict, re-examine sample purity (e.g., trace solvent residues) or consider tautomeric forms. Collaborate with crystallographers to resolve stereochemical ambiguities. Contradictions often highlight overlooked experimental artifacts .

Q. What computational methods are used to study the electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution, HOMO-LUMO gaps, and nitro-group effects on aromaticity. Molecular docking simulations assess interactions with biological targets (e.g., enzymes). Compare results with electrochemical data (cyclic voltammetry) to validate computational predictions. Open-source software like Gaussian or ORCA enhances transparency .

Q. How can researchers design experiments to investigate this compound’s reactivity under varying pH conditions?

Use buffered aqueous/organic solvent systems (e.g., phosphate buffer in acetonitrile) to control pH. Monitor nitro-group reduction or ring hydroxylation via UV-Vis spectroscopy. Kinetic profiling at multiple pH levels identifies reactive intermediates. For biological studies, simulate physiological pH (7.4) and compare with acidic/alkaline extremes to predict metabolic pathways .

Q. What strategies resolve contradictory findings in studies of this compound’s biological activity?

Conduct a systematic review adhering to PRISMA guidelines: aggregate data from in vitro, in vivo, and clinical studies (if available). Use meta-analysis to quantify effect sizes and heterogeneity. Contradictions may arise from assay-specific conditions (e.g., cell line variability). Validate mechanisms via knock-out models or isotopic labeling .

Methodological Frameworks

- For experimental design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with resource constraints .

- For data synthesis : Categorize findings into conceptual "buckets" (e.g., synthesis protocols, spectral data, bioactivity) to identify knowledge gaps .

- For peer review : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for reproducibility and ethical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.